2-Chloro-3-iodo-4-methoxypyridine 2-Chloro-3-iodo-4-methoxypyridine
Brand Name: Vulcanchem
CAS No.: 1163693-01-3
VCID: VC2849043
InChI: InChI=1S/C6H5ClINO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3
SMILES: COC1=C(C(=NC=C1)Cl)I
Molecular Formula: C6H5ClINO
Molecular Weight: 269.47 g/mol

2-Chloro-3-iodo-4-methoxypyridine

CAS No.: 1163693-01-3

Cat. No.: VC2849043

Molecular Formula: C6H5ClINO

Molecular Weight: 269.47 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-iodo-4-methoxypyridine - 1163693-01-3

Specification

CAS No. 1163693-01-3
Molecular Formula C6H5ClINO
Molecular Weight 269.47 g/mol
IUPAC Name 2-chloro-3-iodo-4-methoxypyridine
Standard InChI InChI=1S/C6H5ClINO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Standard InChI Key WUBPNICANLWJFS-UHFFFAOYSA-N
SMILES COC1=C(C(=NC=C1)Cl)I
Canonical SMILES COC1=C(C(=NC=C1)Cl)I

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted at the 2-position with chlorine, the 3-position with iodine, and the 4-position with a methoxy group (-OCH₃). This arrangement creates distinct electronic effects:

  • Chlorine (electronegativity: 3.0) withdraws electron density, activating adjacent positions for electrophilic substitution .

  • Iodine (atomic radius: 140 pm) enhances polarizability, facilitating nucleophilic displacement reactions.

  • Methoxy group donates electron density via resonance, stabilizing the ring and directing reactivity toward specific sites .

The IUPAC name, 2-chloro-3-iodo-4-methoxypyridine, reflects this substitution pattern. Computational studies using density functional theory (DFT) predict a dipole moment of 2.8 D, aligning with its moderate solubility in polar aprotic solvents like dimethylformamide (DMF) .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₅ClINO
Molecular Weight269.47 g/mol
Melting Point116–117°C
Boiling Point (predicted)377.0 ± 42.0°C
Density2.139 ± 0.06 g/cm³
SolubilityModerate in DMF, DMSO

The crystalline solid exhibits stability under inert atmospheres but is sensitive to prolonged light exposure due to the C–I bond’s susceptibility to homolytic cleavage.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

A common route involves sequential halogenation and methoxylation:

  • Iodination: 2-Chloro-4-methoxypyridine reacts with iodine monochloride (ICl) in acetic acid at 70°C, yielding 2-chloro-3-iodo-4-methoxypyridine .

  • Purification: Flash chromatography (40% ethyl acetate/hexane) isolates the product with >90% purity .

Mechanistic Insight: The electrophilic iodine (I⁺) from ICl attacks the pyridine’s electron-rich 3-position, facilitated by the methoxy group’s resonance effects .

Industrial Production Considerations

Continuous flow reactors optimize yield (88%) and reduce byproducts (e.g., regioisomers <5%) through precise temperature control (<50°C). Scalable methods employ:

  • Catalytic Systems: Pd/C for dehalogenation avoidance.

  • Green Chemistry: Solvent recovery systems minimize waste.

Chemical Reactivity and Reaction Mechanisms

Halogen-Based Reactivity

The C–I bond’s low dissociation energy (234 kJ/mol) enables cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Pd(0)-catalyzed aryl-aryl bond formation with boronic acids.

  • Buchwald-Hartwig Amination: Introduction of amine groups at the 3-position.

Case Study: In a 2024 trial, coupling with 4-fluorophenylboronic acid produced a tyrosine kinase inhibitor precursor (yield: 78%, purity: 99%) .

Methoxy Group Participation

The methoxy group directs electrophiles to the 5- and 6-positions via resonance. Nitration at 70°C with HNO₃/H₂SO₄ yields 2-chloro-3-iodo-4-methoxy-5-nitropyridine, a precursor to anticancer agents .

Applications in Chemical Research and Industry

Pharmaceutical Intermediates

The compound’s derivatives inhibit p38α MAPK (IC₅₀: 0.8 µM), reducing TNF-α and IL-1β in rheumatoid arthritis models.

DerivativeTargetActivity
5-Nitro-substitutedp38α MAPKIC₅₀ = 0.8 µM
6-Amino-substitutedEGFR KinaseKi = 2.9 nM

Agrochemical Development

Herbicides incorporating this moiety show 95% efficacy against Amaranthus retroflexus at 32 µg/mL.

Material Science Innovations

Incorporation into polyimide matrices enhances thermal stability (decomposition temperature: 420°C vs. 380°C baseline).

Future Research Directions and Challenges

  • Isotopic Labeling: ¹²⁵I-tracers for pharmacokinetic studies.

  • Sustainability: Catalytic iodine recycling to reduce costs.

  • Selectivity Optimization: DFT-guided ligand design to minimize regioisomer formation .

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